

An In-depth Technical Guide to Dioctanoylphosphatidic Acid Sodium Salt

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dioctanoylphosphatidic acid sodium*

Cat. No.: *B1360946*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure, chemical properties, and biological significance of 1,2-dioctanoyl-sn-glycero-3-phosphate, sodium salt (herein referred to as **Dioctanoylphosphatidic Acid Sodium Salt**). It includes detailed data, signaling pathway diagrams, and experimental protocols to support its application in research and development.

Chemical Structure and Properties

Dioctanoylphosphatidic acid sodium salt is a synthetic, saturated diacyl-glycerophospholipid. Its structure features a glycerol backbone with two octanoyl (C8:0) fatty acid chains esterified at the sn-1 and sn-2 positions, and a phosphate group at the sn-3 position, neutralized with a sodium ion. This amphiphilic nature, with a hydrophilic phosphate headgroup and hydrophobic acyl chains, dictates its behavior in aqueous and nonpolar environments.

Chemical Identifiers and Properties

Property	Value	Reference
IUPAC Name	sodium [(2R)-2,3-di(octanoyloxy)propyl]hydrogen phosphate	--INVALID-LINK--
Synonyms	1,2-Dioctanoyl-sn-glycero-3-phosphate sodium salt, 8:0 PA sodium, DOPAS	--INVALID-LINK--
CAS Number	178603-80-0	--INVALID-LINK--
Chemical Formula	C ₁₉ H ₃₆ NaO ₈ P	--INVALID-LINK--
Molecular Weight	446.45 g/mol	--INVALID-LINK--
Physical Form	White to off-white powder	--INVALID-LINK--
Melting Point	~60 °C	--INVALID-LINK--
Solubility	Soluble in methanol and ethanol. Forms micelles in aqueous solutions.	--INVALID-LINK--, --INVALID-LINK--
pKa	pKa ₁ ≈ 3.2, pKa ₂ ≈ 7.9 - 11.5 (Estimated based on longer-chain phosphatidic acids)	--INVALID-LINK--, --INVALID-LINK--
Storage Temperature	-20°C	--INVALID-LINK--

Role in Cellular Signaling

Phosphatidic acid (PA) is a crucial lipid second messenger involved in a multitude of cellular processes, including cell proliferation, survival, and membrane trafficking.^{[1][2]}

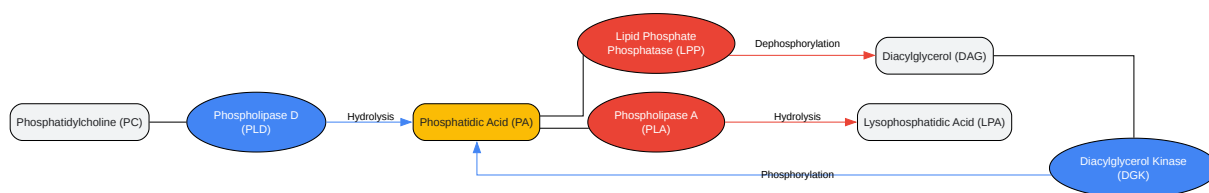
Dioctanoylphosphatidic acid, due to its shorter acyl chains, is more water-soluble than its long-chain counterparts, making it a useful tool for exogenous application in cell culture experiments to mimic endogenous PA signaling.

Phosphatidic Acid Biosynthesis and Metabolism

Signaling pools of PA are rapidly and transiently generated by the action of specific enzymes in response to extracellular stimuli. The primary pathways for PA production are:

- Phospholipase D (PLD): PLD hydrolyzes phosphatidylcholine (PC), the most abundant phospholipid in mammalian cell membranes, to generate PA and choline.[3]
- Diacylglycerol Kinase (DGK): DGK phosphorylates diacylglycerol (DAG) to produce PA.[3]

PA can be further metabolized to other signaling lipids, such as lysophosphatidic acid (LPA) by phospholipase A (PLA) or back to DAG by lipid phosphate phosphatases (LPPs).[3]

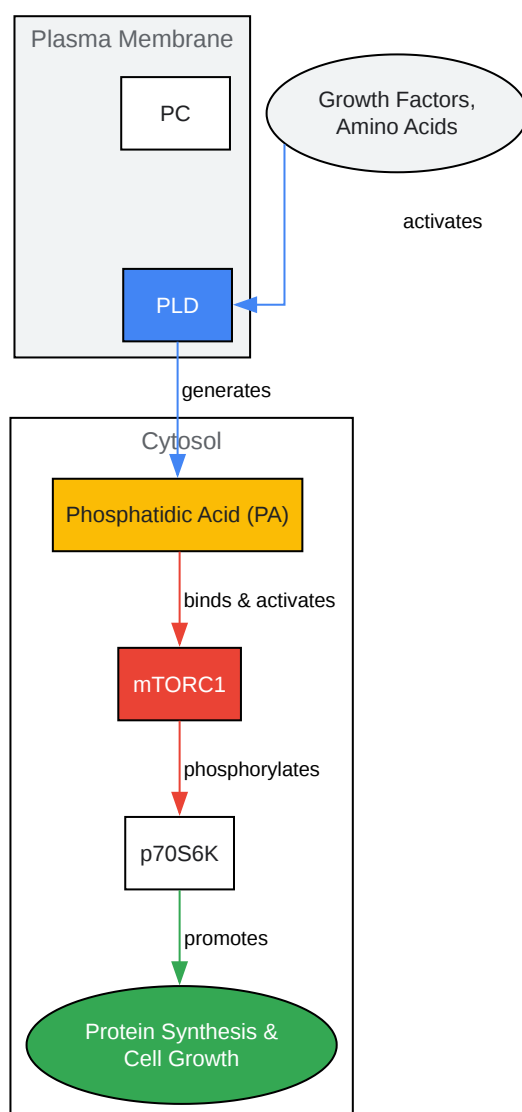


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Figure 1. Key enzymatic pathways for the synthesis and degradation of phosphatidic acid.

The mTOR Signaling Pathway

One of the most well-characterized targets of PA is the mammalian Target of Rapamycin (mTOR), a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and survival.[4] PA directly binds to the FRB domain of mTOR, promoting the stability and activity of the mTORC1 complex.[2] This leads to the phosphorylation of downstream targets like p70S6 kinase (S6K) and 4E-BP1, ultimately stimulating protein synthesis and cell growth.[5] Some evidence also suggests that PA's effect on mTORC1 can be mediated through the activation of the ERK signaling pathway, possibly via its conversion to LPA.[6]



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Figure 2. Simplified diagram of phosphatidic acid-mediated mTORC1 activation.

Experimental Protocols

Dioctanoylphosphatidic acid sodium salt is a versatile tool in cell biology and biochemistry. Below are detailed protocols for its common applications.

Preparation of Dioctanoylphosphatidic Acid Vesicles/Liposomes

This protocol describes the preparation of small unilamellar vesicles (SUVs) using the thin-film hydration method followed by sonication. This is a common procedure for delivering water-insoluble substances or studying membrane properties.

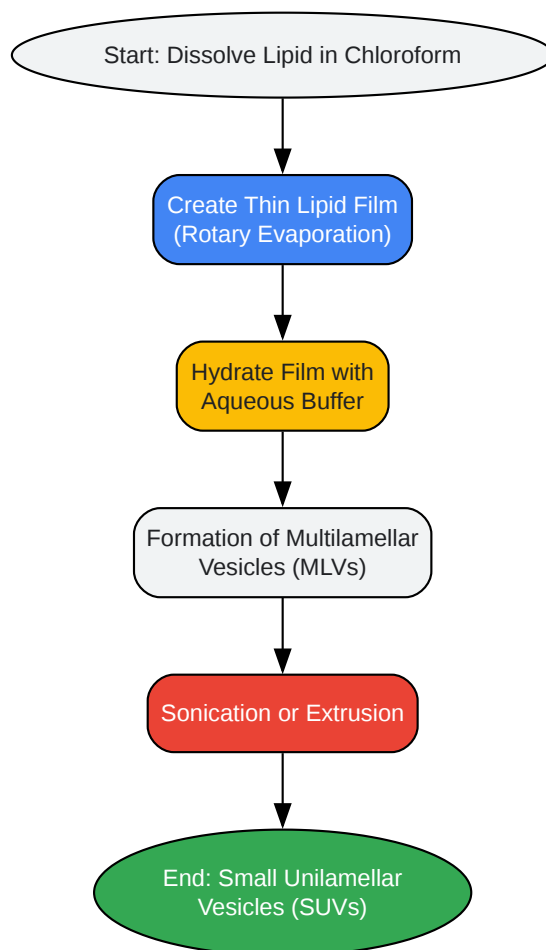
Materials:

- 1,2-dioctanoyl-sn-glycero-3-phosphate, sodium salt
- Chloroform
- Desired aqueous buffer (e.g., PBS, Tris-HCl)
- Round-bottom flask
- Rotary evaporator
- Bath sonicator
- Nitrogen or Argon gas stream

Methodology:

- **Lipid Film Formation:** a. Dissolve the desired amount of **dioctanoylphosphatidic acid sodium** salt in chloroform in a round-bottom flask. A typical concentration is 10-20 mg/mL. b. Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to a temperature above the lipid's transition temperature (~25-30°C) to facilitate solvent removal. c. Evaporate the chloroform under reduced pressure until a thin, uniform lipid film forms on the inner surface of the flask. d. To ensure complete removal of residual solvent, dry the film further under a high vacuum for at least 2 hours or overnight.
- **Hydration:** a. Warm the desired aqueous buffer to a temperature above the lipid's transition temperature. b. Add the warm buffer to the flask containing the dry lipid film. The final lipid concentration is typically between 1-10 mg/mL. c. Agitate the flask by hand or on a vortex mixer to disperse the lipid film. This will result in the formation of large, multilamellar vesicles (MLVs), and the solution will appear milky.

- **Sonication for SUV Formation:** a. Place the flask containing the MLV suspension into a bath sonicator. b. Sonicate the suspension for 10-30 minutes, or until the milky suspension becomes clear or translucent. This indicates the formation of SUVs. c. Maintain the temperature of the sonicator bath above the lipid's transition temperature during sonication. d. For a more defined size distribution, the liposome suspension can be extruded through polycarbonate membranes of a specific pore size.



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Figure 3. Workflow for the preparation of small unilamellar vesicles (SUVs).

Protocol for In Vitro Treatment of Neural Stem Cells

This protocol provides a framework for studying the effects of dioctanoylphosphatidic acid on the proliferation and differentiation of neural stem cells (NSCs) in culture.

Materials:

- Cultured neural stem cells (NSCs)
- NSC proliferation medium (e.g., DMEM/F12 supplemented with B27, N2, growth factors like EGF and bFGF)
- NSC differentiation medium (proliferation medium without growth factors)
- **Dioctanoylphosphatidic acid sodium** salt stock solution (e.g., 10 mM in sterile PBS or culture medium, prepared as vesicles)
- Poly-L-ornithine and laminin-coated culture plates
- Cell proliferation assay kit (e.g., MTT, BrdU)
- Antibodies for immunocytochemistry (e.g., Nestin for NSCs, β -III tubulin for neurons, GFAP for astrocytes)
- Fluorescence microscope

Methodology:

- Cell Seeding: a. Plate NSCs onto poly-L-ornithine and laminin-coated plates at a suitable density for the intended assay (e.g., $2.5\text{--}5 \times 10^4$ cells/cm²). b. Culture the cells in NSC proliferation medium for 24 hours to allow for attachment.
- Treatment: a. Prepare fresh culture medium containing various concentrations of dioctanoylphosphatidic acid (e.g., 1, 10, 50, 100 μ M). Include a vehicle control (medium with an equivalent volume of the buffer used for the lipid stock). b. Replace the existing medium with the treatment or control medium. c. Incubate the cells for the desired duration (e.g., 24, 48, 72 hours for proliferation assays; 5-7 days for differentiation assays, changing the medium every 2-3 days).
- Assessment of Proliferation: a. At the end of the incubation period, perform a cell proliferation assay according to the manufacturer's instructions (e.g., MTT assay to measure metabolic activity). b. Quantify the results using a plate reader.

- Assessment of Differentiation: a. After the differentiation period, fix the cells with 4% paraformaldehyde. b. Perform immunocytochemistry using primary antibodies against markers for NSCs, neurons, and astrocytes. c. Use fluorescently labeled secondary antibodies for visualization. d. Counterstain nuclei with DAPI. e. Capture images using a fluorescence microscope and quantify the percentage of differentiated cells for each lineage.

Conclusion

Dioctanoylphosphatidic acid sodium salt is an invaluable tool for researchers studying lipid signaling and its role in cellular physiology. Its well-defined structure and ability to be exogenously applied to cells provide a powerful means to investigate the downstream effects of phosphatidic acid signaling pathways, such as the mTOR pathway. The protocols and data provided in this guide serve as a starting point for the design and execution of experiments aimed at elucidating the complex roles of this important lipid second messenger in health and disease.

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- To cite this document: BenchChem. [An In-depth Technical Guide to Dioctanoylphosphatidic Acid Sodium Salt]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1360946#dioctanoylphosphatidic-acid-sodium-structure-and-chemical-properties\]](https://www.benchchem.com/product/b1360946#dioctanoylphosphatidic-acid-sodium-structure-and-chemical-properties)

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